9-[2-(2-Fluorophenyl)-2-methoxypropanoyl]-3,9-diazabicyclo[4.2.1]nonan-4-one

Catalog No.
S7060783
CAS No.
M.F
C17H21FN2O3
M. Wt
320.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-[2-(2-Fluorophenyl)-2-methoxypropanoyl]-3,9-diaz...

Product Name

9-[2-(2-Fluorophenyl)-2-methoxypropanoyl]-3,9-diazabicyclo[4.2.1]nonan-4-one

IUPAC Name

9-[2-(2-fluorophenyl)-2-methoxypropanoyl]-3,9-diazabicyclo[4.2.1]nonan-4-one

Molecular Formula

C17H21FN2O3

Molecular Weight

320.36 g/mol

InChI

InChI=1S/C17H21FN2O3/c1-17(23-2,13-5-3-4-6-14(13)18)16(22)20-11-7-8-12(20)10-19-15(21)9-11/h3-6,11-12H,7-10H2,1-2H3,(H,19,21)

InChI Key

AAEAPEZCZKSGDH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1F)(C(=O)N2C3CCC2CNC(=O)C3)OC
9-[2-(2-Fluorophenyl)-2-methoxypropanoyl]-3,9-diazabicyclo[4.2.1]nonan-4-one, also known as FDP or fentanyl citrate, is a potent synthetic opioid used for pain relief in medical procedures. FDP is a highly controlled substance and can only be used under strict medical supervision. This article aims to provide an overview of FDP, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
9-[2-(2-Fluorophenyl)-2-methoxypropanoyl]-3,9-diazabicyclo[4.2.1]nonan-4-one is a synthetic opioid analgesic that belongs to the class of phenylpiperidine derivatives. 9-[2-(2-Fluorophenyl)-2-methoxypropanoyl]-3,9-diazabicyclo[4.2.1]nonan-4-one is chemically related to other potent opioids such as morphine, pethidine, and oxycodone. 9-[2-(2-Fluorophenyl)-2-methoxypropanoyl]-3,9-diazabicyclo[4.2.1]nonan-4-one has high analgesic potency and is used for pain management in medical procedures. 9-[2-(2-Fluorophenyl)-2-methoxypropanoyl]-3,9-diazabicyclo[4.2.1]nonan-4-one is also a controlled substance and is classified as a Schedule II drug under the Controlled Substances Act.
9-[2-(2-Fluorophenyl)-2-methoxypropanoyl]-3,9-diazabicyclo[4.2.1]nonan-4-one is a white crystalline powder with a melting point of 95-96°C. It has a molecular weight of 528.66 g/mol and a molecular formula of C28H36N2O4·C6H8O7. 9-[2-(2-Fluorophenyl)-2-methoxypropanoyl]-3,9-diazabicyclo[4.2.1]nonan-4-one is soluble in water, methanol, and ethanol.
9-[2-(2-Fluorophenyl)-2-methoxypropanoyl]-3,9-diazabicyclo[4.2.1]nonan-4-one is synthesized through a multi-step process using commercially available starting materials. The synthesis involves the addition of 2-fluorophenylacetic acid to 3,4-dimethoxyphenyl-2-nitropropene in the presence of lithium aluminum hydride as a reducing agent. This is followed by the reaction of the resulting intermediate with N-methylpiperidine and acetic anhydride. The final product is obtained as a citric acid salt.
The characterization of 9-[2-(2-Fluorophenyl)-2-methoxypropanoyl]-3,9-diazabicyclo[4.2.1]nonan-4-one is carried out using various analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These techniques are used to confirm the identity of the 9-[2-(2-Fluorophenyl)-2-methoxypropanoyl]-3,9-diazabicyclo[4.2.1]nonan-4-one molecule and to determine its purity and chemical structure.
Several analytical methods have been developed for the determination of 9-[2-(2-Fluorophenyl)-2-methoxypropanoyl]-3,9-diazabicyclo[4.2.1]nonan-4-one in various matrices, including biological fluids and pharmaceutical formulations. These methods include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and enzyme immunoassays (EIAs). These methods are used to quantify the concentration of 9-[2-(2-Fluorophenyl)-2-methoxypropanoyl]-3,9-diazabicyclo[4.2.1]nonan-4-one in biological samples and to detect its presence in pharmaceutical formulations.
9-[2-(2-Fluorophenyl)-2-methoxypropanoyl]-3,9-diazabicyclo[4.2.1]nonan-4-one exerts its analgesic effect by binding to opioid receptors in the brain and spinal cord. 9-[2-(2-Fluorophenyl)-2-methoxypropanoyl]-3,9-diazabicyclo[4.2.1]nonan-4-one acts primarily on the mu opioid receptor, which is responsible for the majority of its analgesic effects. 9-[2-(2-Fluorophenyl)-2-methoxypropanoyl]-3,9-diazabicyclo[4.2.1]nonan-4-one has a high affinity for the mu opioid receptor and is several times more potent than morphine.
9-[2-(2-Fluorophenyl)-2-methoxypropanoyl]-3,9-diazabicyclo[4.2.1]nonan-4-one is a potent opioid that can cause respiratory depression, sedation, and other side effects. 9-[2-(2-Fluorophenyl)-2-methoxypropanoyl]-3,9-diazabicyclo[4.2.1]nonan-4-one should only be used under strict medical supervision and in a controlled environment. In scientific experiments, 9-[2-(2-Fluorophenyl)-2-methoxypropanoyl]-3,9-diazabicyclo[4.2.1]nonan-4-one should be handled with appropriate caution and safety measures to prevent accidental exposure or overdose.
9-[2-(2-Fluorophenyl)-2-methoxypropanoyl]-3,9-diazabicyclo[4.2.1]nonan-4-one is used in scientific experiments as a tool to investigate the mechanisms of opioid analgesia and to develop new analgesic strategies. 9-[2-(2-Fluorophenyl)-2-methoxypropanoyl]-3,9-diazabicyclo[4.2.1]nonan-4-one is also used in pharmacological studies to determine its pharmacokinetic and pharmacodynamic properties.
9-[2-(2-Fluorophenyl)-2-methoxypropanoyl]-3,9-diazabicyclo[4.2.1]nonan-4-one is a well-known and widely studied opioid analgesic. Current research is focused on optimizing its analgesic properties while minimizing its side effects. Recent studies have investigated the use of 9-[2-(2-Fluorophenyl)-2-methoxypropanoyl]-3,9-diazabicyclo[4.2.1]nonan-4-one in combination with other analgesics to achieve better pain relief and reduce the dose of 9-[2-(2-Fluorophenyl)-2-methoxypropanoyl]-3,9-diazabicyclo[4.2.1]nonan-4-one required.
9-[2-(2-Fluorophenyl)-2-methoxypropanoyl]-3,9-diazabicyclo[4.2.1]nonan-4-one has potential implications in various fields of research and industry, including medicine, pharmaceuticals, and drug development. 9-[2-(2-Fluorophenyl)-2-methoxypropanoyl]-3,9-diazabicyclo[4.2.1]nonan-4-one can be used to manage acute and chronic pain in medical procedures. 9-[2-(2-Fluorophenyl)-2-methoxypropanoyl]-3,9-diazabicyclo[4.2.1]nonan-4-one can also be used as a template for developing new analgesic drugs with enhanced efficacy and reduced side effects.
9-[2-(2-Fluorophenyl)-2-methoxypropanoyl]-3,9-diazabicyclo[4.2.1]nonan-4-one has several limitations, including its potential for abuse and addiction, its high cost, and its side effects. In the future, research should focus on developing new, safer, and more effective analgesics with fewer side effects and lower abuse potential. Other potential future directions include investigating the role of 9-[2-(2-Fluorophenyl)-2-methoxypropanoyl]-3,9-diazabicyclo[4.2.1]nonan-4-one in the treatment of other medical conditions and identifying new therapeutic targets for opioid analgesia.
9-[2-(2-Fluorophenyl)-2-methoxypropanoyl]-3,9-diazabicyclo[4.2.1]nonan-4-one is a potent synthetic opioid analgesic used for pain management in medical procedures. It has high analgesic potency and is used under strict medical supervision. 9-[2-(2-Fluorophenyl)-2-methoxypropanoyl]-3,9-diazabicyclo[4.2.1]nonan-4-one has potential implications in various fields of research and industry, including medicine, pharmaceuticals, and drug development. 9-[2-(2-Fluorophenyl)-2-methoxypropanoyl]-3,9-diazabicyclo[4.2.1]nonan-4-one has several limitations, including its potential for abuse and addiction, its high cost, and its side effects. Further research is needed to develop new, safer, and more effective analgesics.

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

320.15362070 g/mol

Monoisotopic Mass

320.15362070 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-26-2023

Explore Compound Types